molecular formula C49H50P2 B2879777 (R)-Xyl-SDP CAS No. 528521-89-3

(R)-Xyl-SDP

Cat. No.: B2879777
CAS No.: 528521-89-3
M. Wt: 700.887
InChI Key: BDGNUMNHKBDIGW-UHFFFAOYSA-N
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Description

®-Xyl-SDP is a chiral compound with significant importance in various scientific fields. It is known for its unique stereochemistry and potential applications in pharmaceuticals, agrochemicals, and materials science. The compound’s structure includes a xylose-derived backbone, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Xyl-SDP typically involves several steps, starting from readily available xylose. The key steps include:

    Protection of hydroxyl groups: This step involves protecting the hydroxyl groups of xylose to prevent unwanted reactions.

    Formation of the desired stereochemistry: Using chiral catalysts or reagents to ensure the correct ®-configuration.

    Deprotection and purification: Removing the protecting groups and purifying the final product.

Industrial Production Methods

In an industrial setting, the production of ®-Xyl-SDP may involve:

    Large-scale protection and deprotection steps: Utilizing automated systems to handle large volumes.

    Chiral resolution techniques: Employing methods such as chiral chromatography to separate the desired enantiomer.

    Optimization of reaction conditions: Ensuring high yield and purity through controlled reaction parameters.

Chemical Reactions Analysis

Types of Reactions

®-Xyl-SDP undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols or other reduced forms using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

®-Xyl-SDP has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in biological systems and enzyme interactions.

    Medicine: Investigated for its therapeutic potential in drug development.

    Industry: Utilized in the production of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of ®-Xyl-SDP involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or activator, depending on the context. The pathways involved include:

    Binding to active sites: Interacting with enzymes or receptors at their active sites.

    Modulation of biochemical pathways: Influencing metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-Xyl-SDP: The enantiomer of ®-Xyl-SDP with different stereochemistry.

    Xyl-SDP analogs: Compounds with similar structures but different functional groups.

Uniqueness

®-Xyl-SDP is unique due to its specific ®-configuration, which imparts distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance.

This detailed article provides a comprehensive overview of ®-Xyl-SDP, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4'-bis(3,5-dimethylphenyl)phosphanyl-3,3'-spirobi[1,2-dihydroindene]-4-yl]-bis(3,5-dimethylphenyl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H50P2/c1-31-19-32(2)24-41(23-31)50(42-25-33(3)20-34(4)26-42)45-13-9-11-39-15-17-49(47(39)45)18-16-40-12-10-14-46(48(40)49)51(43-27-35(5)21-36(6)28-43)44-29-37(7)22-38(8)30-44/h9-14,19-30H,15-18H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZSBNBQMIMQOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CC3)CCC5=C4C(=CC=C5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H50P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

700.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917377-75-4
Record name (R)-Xyl-SDP
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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